2,2'-Bithiophene

Catalog No.
S598408
CAS No.
492-97-7
M.F
C8H6S2
M. Wt
166.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bithiophene

CAS Number

492-97-7

Product Name

2,2'-Bithiophene

IUPAC Name

2-thiophen-2-ylthiophene

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H

InChI Key

OHZAHWOAMVVGEL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=CS2

Synonyms

2,2’-Bisthiophene; 2,2’-Bithienyl; 2,2’-Dithienyl; 2,2’-Dithiophene; 2-(2-Thienyl)thiophene; α-Bithiophene;

Canonical SMILES

C1=CSC(=C1)C2=CC=CS2

Organic Electronics

2,2'-Bithiophene serves as a fundamental building block for various organic electronic materials. Its conjugated structure, where alternating single and double bonds allow for delocalized electrons, grants it interesting electrical properties like semiconductivity and photoconductivity . This makes it suitable for applications like:

  • Organic Field-Effect Transistors (OFETs): These are transistors made from organic materials, and 2,2'-bithiophene can be incorporated into their design to achieve desired electrical characteristics .
  • Organic Light-Emitting Diodes (OLEDs): 2,2'-Bithiophene derivatives can be used as emitters or hole transporting materials in OLEDs, contributing to their efficient light emission and improved device performance .

Organic Photovoltaics (OPVs)

The ability of 2,2'-bithiophene to absorb light efficiently makes it a potential candidate for use in organic solar cells. Researchers are exploring its application as:

  • Donor material: In OPVs, donor materials absorb light and generate excitons (bound electron-hole pairs). 2,2'-Bithiophene derivatives with tailored structures can be employed as donor materials to enhance light absorption and exciton generation efficiency .

Other Research Areas

Beyond electronics and photovoltaics, 2,2'-bithiophene finds applications in other research areas:

  • Sensors: Due to its sensitivity to specific stimuli like light or chemicals, 2,2'-bithiophene derivatives are being investigated for developing various sensors .
  • Biomedical applications: Functionalized 2,2'-bithiophene molecules are being explored for potential use in drug delivery and bioimaging applications due to their unique properties .

2,2'-Bithiophene holds significant value in scientific research due to its role as a key intermediate for synthesizing various functional materials, particularly in the field of organic electronics [].


Molecular Structure Analysis

2,2'-Bithiophene consists of two thiophene rings connected by a single carbon-carbon bond at the 2nd position of each ring. The thiophene ring itself is a five-membered aromatic heterocycle containing one sulfur atom and four carbon atoms. The π-conjugated system formed by the alternating single and double bonds within and between the thiophene rings plays a crucial role in the electronic properties of the molecule [].

      C     / \    C   C   / \ / \  S   C   S       |       C

Chemical Reactions Analysis

Synthesis:

The typical method for synthesizing 2,2'-bithiophene involves a cross-coupling reaction starting from 2-halothiophenes. The specific type of cross-coupling reaction used can vary depending on the desired efficiency and functional groups present []. Here's an example of a Suzuki-Miyaura coupling reaction for synthesizing 2,2'-bithiophene:

2 C₄H₃SBr  +  2 Pd(dppf)Cl₂  +  4 KOH  +  2 B(pin)_2  -> (C₄H₃S)₂  +  4 KBr  +  4 HB(pin) + 2 Pd(0)

Other Relevant Reactions:

2,2'-Bithiophene serves as a versatile building block for the synthesis of various functional materials. Due to its reactive double bonds and aromatic character, it can undergo further functionalization reactions such as Stille coupling, Sonogashira coupling, and Diels-Alder cycloadditions to create complex organic molecules with tailored properties for specific applications [].

Physical and Chemical Properties

  • Melting Point: 35-37 °C []
  • Boiling Point: 260-262 °C []
  • Solubility: Slightly soluble in common organic solvents like chloroform and dichloromethane []
  • Stability: Stable under ambient conditions []

XLogP3

3

Boiling Point

260.0 °C

LogP

3.75 (LogP)

Melting Point

33.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

492-97-7

Wikipedia

2,2'-bithiophene

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2,2'-Bithiophene: ACTIVE

Dates

Modify: 2023-08-15

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